3-Methanesulfonyl-5,7-dimethoxyquinoline
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Overview
Description
3-Methanesulfonyl-5,7-dimethoxyquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features methanesulfonyl and dimethoxy groups attached to the quinoline core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-5,7-dimethoxyquinoline can be achieved through various synthetic routes. One common method involves the sonochemical dehalogenation of substituted 2,4-dichloroquinolines. This process is facilitated by the use of lithium wire in tetrahydrofuran solution . The reaction proceeds stepwise to yield the desired dimethoxyquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-5,7-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The methanesulfonyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for biological studies.
Medicine: The compound may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-5,7-dimethoxyquinoline is not well-documented. quinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group may enhance the compound’s ability to form covalent bonds with its targets, leading to increased potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxyquinoline: Lacks the methanesulfonyl group, which may result in different chemical and biological properties.
3-Methanesulfonylquinoline: Lacks the methoxy groups, which may affect its reactivity and biological activity.
5,8-Dimethoxyquinoline: Similar structure but with different substitution patterns, leading to variations in properties.
Uniqueness
3-Methanesulfonyl-5,7-dimethoxyquinoline is unique due to the presence of both methanesulfonyl and dimethoxy groups on the quinoline core. This combination of functional groups may impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13NO4S |
---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
5,7-dimethoxy-3-methylsulfonylquinoline |
InChI |
InChI=1S/C12H13NO4S/c1-16-8-4-11-10(12(5-8)17-2)6-9(7-13-11)18(3,14)15/h4-7H,1-3H3 |
InChI Key |
WTRKGHXOASFBAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)S(=O)(=O)C)C(=C1)OC |
Origin of Product |
United States |
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